molecular formula C17H13Cl2NO2S B3443505 N-benzyl-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide

N-benzyl-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide

Cat. No.: B3443505
M. Wt: 366.3 g/mol
InChI Key: NOOPDMVQMGACKJ-UHFFFAOYSA-N
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Description

N-benzyl-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide is a complex organic compound characterized by its benzothiophene core structure, which is a sulfur-containing heterocyclic aromatic compound

Properties

IUPAC Name

N-benzyl-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO2S/c1-22-12-8-7-11-13(18)16(23-15(11)14(12)19)17(21)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOPDMVQMGACKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C(S2)C(=O)NCC3=CC=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of appropriate thiophene precursors under specific conditions, followed by chlorination and methoxylation reactions to introduce the desired substituents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its biological activity.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the benzothiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

Biology: Biologically, N-benzyl-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide has shown potential as a bioactive molecule, with applications in studying biological pathways and developing new therapeutic agents.

Medicine: Medically, this compound may be explored for its pharmacological properties, potentially leading to the development of new drugs for treating various diseases.

Industry: In industry, the compound can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism by which N-benzyl-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

  • N-benzyl-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

  • N-benzyl-3,7-dichloro-6-methoxy-1-benzothiophene-2-thiol

  • N-benzyl-3,7-dichloro-6-methoxy-1-benzothiophene-2-sulfonamide

Uniqueness: N-benzyl-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide stands out due to its specific combination of substituents and the presence of the carboxamide group, which can influence its chemical reactivity and biological activity compared to similar compounds.

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide
Reactant of Route 2
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N-benzyl-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide

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